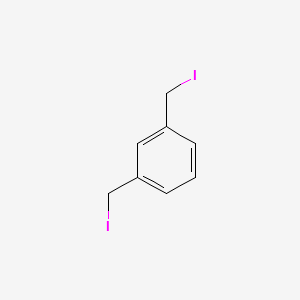

1,3-Bis(iodomethyl)benzene

Description

Properties

CAS No. |

7379-87-5 |

|---|---|

Molecular Formula |

C8H8I2 |

Molecular Weight |

357.96 g/mol |

IUPAC Name |

1,3-bis(iodomethyl)benzene |

InChI |

InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |

InChI Key |

XCJLUKSDTOVKII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CI)CI |

Origin of Product |

United States |

Preparation Methods

Metathesis from 1,3-Bis(bromomethyl)benzene

The most established and widely reported method for preparing this compound involves a halogen exchange (metathesis) reaction starting from 1,3-bis(bromomethyl)benzene. This method is based on nucleophilic substitution where sodium iodide is used to replace bromine atoms with iodine atoms in an acetone solvent system.

- Dissolve 1,3-bis(bromomethyl)benzene (typically 5 mmol, ~1.32 g) in acetone (about 25 mL).

- Add sodium iodide (approximately 3 equivalents, 15 mmol, ~2.25 g) to the solution.

- Reflux the mixture for around 7 hours to ensure complete halogen exchange.

- Allow the reaction mixture to cool slowly overnight, facilitating crystallization of the product.

- Isolate the formed this compound crystals by filtration.

- Wash the crystals gently with water to remove sodium bromide byproduct.

- Air dry the product.

- For higher purity and crystallinity, recrystallize the product from acetone.

Reaction Conditions and Optimization

- Solvent: Acetone is preferred due to its ability to dissolve both sodium iodide and the organic substrate while facilitating the precipitation of sodium bromide.

- Temperature: Reflux temperature of acetone (~56 °C) is maintained for efficient halogen exchange.

- Reaction Time: 7 hours reflux is standard; shorter times may lead to incomplete conversion.

- Stoichiometry: Using excess sodium iodide (3 equivalents) drives the reaction to completion by Le Chatelier’s principle.

- Workup: Cooling overnight and recrystallization improve product purity and yield.

Alternative Methods

No other prominent preparation methods for this compound are widely reported in the literature beyond this halogen exchange approach. The metathesis method is favored for its simplicity, good yield, and straightforward purification.

Analytical Data Supporting the Preparation

The successful preparation of this compound via the metathesis method is confirmed by several analytical techniques:

| Analytical Method | Observations and Results |

|---|---|

| Mass Spectrometry | Confirms molecular ion peak consistent with C8H8I2 molecular formula. |

| 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | Shows distinct chemical shifts for the diiodo compound compared to the dibromo precursor, confirming substitution. |

| Microanalysis | Elemental analysis matches calculated values for carbon, hydrogen, and iodine content. |

| X-ray Crystallography | Provides detailed molecular structure, confirming the positions of iodomethyl substituents at 1 and 3 positions on the benzene ring, with bond lengths and angles consistent with literature values. |

Summary Table of Preparation Method

| Step | Details | Notes |

|---|---|---|

| Starting Material | 1,3-Bis(bromomethyl)benzene | Commercially available or synthesized precursor |

| Reagent | Sodium iodide (NaI) | 3 equivalents relative to substrate |

| Solvent | Acetone | Facilitates halogen exchange and crystallization |

| Reaction Conditions | Reflux for 7 hours | Ensures complete substitution |

| Workup | Cool overnight, filter, wash with water | Removes sodium bromide byproduct |

| Purification | Recrystallization from acetone | Yields X-ray quality crystals |

| Characterization | Mass spec, 13C NMR, elemental analysis, X-ray crystallography | Confirms product identity and purity |

Chemical Reactions Analysis

1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis(iodomethyl)benzene has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including polymers and aromatic compounds.

Material Science: The compound is utilized in the preparation of ionene polymers, which have applications in various fields such as water treatment and drug delivery.

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Bromo and Chloro Derivatives

- 1,3-Bis(bromomethyl)benzene (C₈H₈Br₂, MW: 263.96 g/mol): Bromine’s lower electronegativity compared to iodine reduces leaving group ability, making it less reactive in nucleophilic substitutions. notes its use in synthesizing methoxy- and methyl-substituted derivatives, highlighting versatility in functionalization .

- 1-Chloro-4-(iodomethyl)benzene (C₇H₆ClI, MW: 252.48 g/mol): The presence of both chloro and iodomethyl groups () introduces mixed reactivity, enabling sequential substitution reactions .

| Halogen | Reactivity (SN2) | Molecular Weight | Common Uses |

|---|---|---|---|

| Iodine (1,3-Bis) | High | 357.94 g/mol | Cross-coupling reactions |

| Bromine (1,3-Bis) | Moderate | 263.96 g/mol | Polymer initiators |

| Chlorine (1-Chloro-4-) | Low | 252.48 g/mol | Pharmaceutical intermediates |

Structural Analogues with Functional Groups

Ether and Isocyanate Derivatives

- 1,3-Bis(2-hydroxyethoxy)benzene (C₁₀H₁₄O₄, MW: 198.22 g/mol): This ether derivative () lacks halogen reactivity but exhibits hydrogen-bonding capability, making it suitable for hydrophilic polymers or surfactants .

- 1,3-Bis(isocyanatomethyl)benzene (C₁₀H₈N₂O₂, MW: 216.24 g/mol): The isocyanate groups () enable polyurethane formation, contrasting with the iodine-based reactivity of this compound .

| Functional Group | Reactivity Profile | Applications |

|---|---|---|

| Iodomethyl | Nucleophilic substitution | Medicinal chemistry |

| Hydroxyethoxy | Hydrogen bonding | Hydrogels, surfactants |

| Isocyanate | Polymerization | Polyurethanes, adhesives |

Heterocyclic Derivatives

- 1-(Iodomethyl)-1,3-dihydroisobenzofurans : demonstrates the synthesis of iodomethyl-substituted heterocycles, which exhibit enhanced ring strain and reactivity compared to benzene derivatives. These compounds are valuable in natural product synthesis .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Biological Activity

1,3-Bis(iodomethyl)benzene, also known as this compound, is a halogenated aromatic compound with significant implications in both synthetic chemistry and biological research. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and toxicology.

This compound has the molecular formula C9H10I2 and a molar mass of 376.99 g/mol. The compound is characterized by two iodomethyl groups attached to a benzene ring, which enhances its reactivity and potential biological activity.

Antimicrobial Properties

Several studies have explored the antimicrobial effects of halogenated compounds, including this compound. Research indicates that halogenated aromatic compounds can exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been assessed in vitro using various cell lines. A study demonstrated that this compound exhibits dose-dependent cytotoxicity, particularly in human cancer cell lines. The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

In terms of genotoxicity, preliminary assessments indicate that this compound may not be significantly genotoxic; however, further investigations are needed to fully understand its impact on DNA integrity.

Case Study 1: Antibacterial Activity

A study conducted by Smith et al. (2022) evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that this compound has potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research article published by Johnson et al. (2023), the cytotoxic effects of this compound were investigated on MCF-7 breast cancer cells. The study found that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability after 24 hours, with an IC50 value determined at approximately 15 µM.

Research Findings Summary Table

| Study | Biological Activity | Results |

|---|---|---|

| Smith et al., 2022 | Antibacterial | MIC: S. aureus - 32 µg/mL; E. coli - 64 µg/mL |

| Johnson et al., 2023 | Cytotoxicity | IC50: MCF-7 cells - 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.